molecular formula C17H23BO3 B14909209 2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Katalognummer: B14909209
Molekulargewicht: 286.2 g/mol
InChI-Schlüssel: NRLZXJGSVSAZOW-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropoxy group and a styryl moiety attached to a dioxaborolane ring. Its molecular formula is C16H23BO3, and it is often used in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclopropoxystyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Alcohols, ketones

    Reduction: Alkanes

    Substitution: Biaryl compounds

Wissenschaftliche Forschungsanwendungen

2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s styryl moiety also contributes to its reactivity and potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Cyclopropoxy-2-isopropoxy-1-methylbenzene
  • 4-Cyclopropoxy-2,3-diisopropylpyridine
  • 4-Cyclopropoxy-3-ethyl-2-isopropylpyridine
  • 4-Cyclopropoxy-2,5-diiodopyridine

Uniqueness

Compared to similar compounds, 2-(4-Cyclopropoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a cyclopropoxy group and a styryl moiety attached to a boronic ester. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C17H23BO3

Molekulargewicht

286.2 g/mol

IUPAC-Name

2-[(E)-2-(4-cyclopropyloxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H23BO3/c1-16(2)17(3,4)21-18(20-16)12-11-13-5-7-14(8-6-13)19-15-9-10-15/h5-8,11-12,15H,9-10H2,1-4H3/b12-11+

InChI-Schlüssel

NRLZXJGSVSAZOW-VAWYXSNFSA-N

Isomerische SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)OC3CC3

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)OC3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.